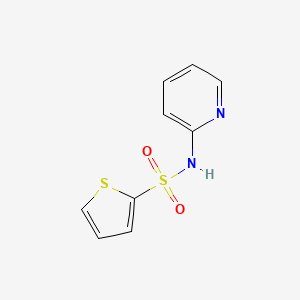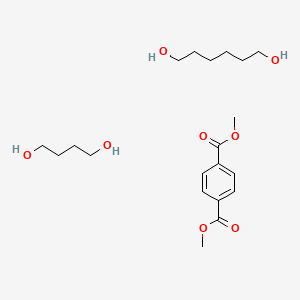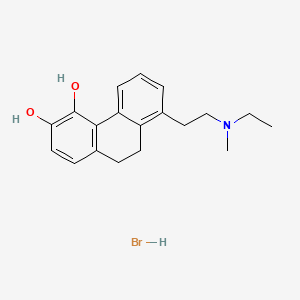![molecular formula C39H73NO3S2 B14650513 2-{Methyl[8-(3-octylthiiran-2-yl)octanoyl]amino}ethyl 8-(3-octylthiiran-2-yl)octanoate CAS No. 52899-81-7](/img/structure/B14650513.png)
2-{Methyl[8-(3-octylthiiran-2-yl)octanoyl]amino}ethyl 8-(3-octylthiiran-2-yl)octanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{Methyl[8-(3-octylthiiran-2-yl)octanoyl]amino}ethyl 8-(3-octylthiiran-2-yl)octanoate is a complex organic compound characterized by the presence of multiple functional groups, including thiiranes and amides
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{Methyl[8-(3-octylthiiran-2-yl)octanoyl]amino}ethyl 8-(3-octylthiiran-2-yl)octanoate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of thiirane rings and the subsequent coupling of these rings with octanoyl groups. The reaction conditions often involve the use of strong bases and nucleophiles to facilitate the formation of the thiirane rings.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of advanced purification techniques such as chromatography and crystallization is essential to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
2-{Methyl[8-(3-octylthiiran-2-yl)octanoyl]amino}ethyl 8-(3-octylthiiran-2-yl)octanoate can undergo various chemical reactions, including:
Oxidation: The thiirane rings can be oxidized to form sulfoxides or sulfones.
Reduction: The amide groups can be reduced to amines under appropriate conditions.
Substitution: The thiirane rings can undergo nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiirane rings can lead to the formation of sulfoxides or sulfones, while reduction of the amide groups can yield amines.
Applications De Recherche Scientifique
2-{Methyl[8-(3-octylthiiran-2-yl)octanoyl]amino}ethyl 8-(3-octylthiiran-2-yl)octanoate has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structural features make it a valuable tool for studying enzyme-substrate interactions and protein-ligand binding.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 2-{Methyl[8-(3-octylthiiran-2-yl)octanoyl]amino}ethyl 8-(3-octylthiiran-2-yl)octanoate involves its interaction with specific molecular targets. The thiirane rings can interact with nucleophilic sites on proteins or enzymes, leading to the formation of covalent bonds. This interaction can modulate the activity of the target proteins, resulting in various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-{Methyl[8-(3-octylthiiran-2-yl)octanoyl]amino}ethyl 8-(3-octylthiiran-2-yl)octanoate: Similar in structure but may have different substituents on the thiirane rings or the octanoyl groups.
This compound: Another similar compound with variations in the length of the alkyl chains.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features. This combination imparts unique chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
52899-81-7 |
|---|---|
Formule moléculaire |
C39H73NO3S2 |
Poids moléculaire |
668.1 g/mol |
Nom IUPAC |
2-[methyl-[8-(3-octylthiiran-2-yl)octanoyl]amino]ethyl 8-(3-octylthiiran-2-yl)octanoate |
InChI |
InChI=1S/C39H73NO3S2/c1-4-6-8-10-14-20-26-34-36(44-34)28-22-16-12-18-24-30-38(41)40(3)32-33-43-39(42)31-25-19-13-17-23-29-37-35(45-37)27-21-15-11-9-7-5-2/h34-37H,4-33H2,1-3H3 |
Clé InChI |
RGOJTVCZEWUMKE-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC1C(S1)CCCCCCCC(=O)N(C)CCOC(=O)CCCCCCCC2C(S2)CCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzene, [(1E)-3,3-dichloro-1-propenyl]-](/img/structure/B14650444.png)



![4-[(2-Hydroxyanilino)methylidene]-2-methoxycyclohexa-2,5-dien-1-one](/img/structure/B14650475.png)


![1H-Imidazo[5,1-C][1,4]oxazine](/img/structure/B14650487.png)
![1-Methyl-4-[4-(propan-2-yl)benzene-1-sulfonyl]benzene](/img/structure/B14650492.png)
![2-[Ethyl(thiophen-2-yl)phosphoryl]propanenitrile](/img/structure/B14650498.png)

![2-[(Hydroxyimino)methyl]-10H-10lambda~6~-phenoxathiine-10,10-dione](/img/structure/B14650506.png)

